3-Ethoxy-3-methyl-1,2,4-trioxolane

Description

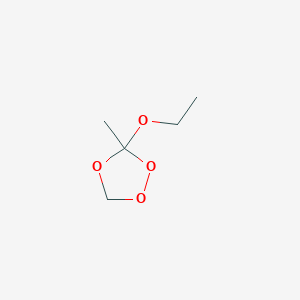

Structure

2D Structure

3D Structure

Properties

CAS No. |

90150-49-5 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

3-ethoxy-3-methyl-1,2,4-trioxolane |

InChI |

InChI=1S/C5H10O4/c1-3-6-5(2)7-4-8-9-5/h3-4H2,1-2H3 |

InChI Key |

IWCRABXUHCGZGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(OCOO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 3 Methyl 1,2,4 Trioxolanes

Ozonolysis-Based Approaches to 1,2,4-Trioxolane (B1211807) Formation

The most established methods for synthesizing 1,2,4-trioxolanes, commonly known as secondary ozonides, rely on the reaction of ozone with unsaturated compounds. nih.gov These approaches are centered around the generation and subsequent reaction of highly reactive intermediates.

Criegee Mechanism and its Application to Cyclic Peroxide Synthesis

The foundational mechanism for the ozonolysis of alkenes was elucidated by Rudolf Criegee. google.com According to the Criegee mechanism, the reaction of an alkene with ozone initially forms an unstable primary ozonide (a 1,2,3-trioxolane). chemrxiv.org This intermediate rapidly cleaves to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate. unl.edu

The Criegee intermediate is a highly reactive 1,3-dipole. unl.eduwikipedia.org In the absence of other reagents, it can recombine with the co-generated carbonyl compound in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide, which has the 1,2,4-trioxolane ring structure. unl.edu This process is a cornerstone of cyclic peroxide synthesis. The ozonolysis of alkenes is a powerful method for cleaving carbon-carbon double bonds and converting them into oxygen-rich functional groups. chemrxiv.org

The stabilized Criegee intermediates (SCIs) can also react with various other molecules like water, alcohols, or carboxylic acids to form different types of organic peroxides. nih.govacs.org For instance, in the presence of an alcohol, the carbonyl oxide can be trapped to furnish a hydroperoxyacetal. unl.edu

Griesbaum Co-ozonolysis for Gem-Disubstituted Trioxolanes

A significant advancement for the controlled synthesis of specifically substituted trioxolanes is the Griesbaum co-ozonolysis. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for preparing tetrasubstituted and unsymmetrically substituted ozonides, such as 3-ethoxy-3-methyl-1,2,4-trioxolane. wikipedia.orgorganic-chemistry.orgescholarship.org

The Griesbaum co-ozonolysis involves the reaction of an O-alkyl oxime with ozone in the presence of a separate carbonyl compound. nih.govwikipedia.org The oxime is cleaved by ozone to generate a specific carbonyl oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with the added carbonyl compound, which acts as a dipolarophile, to yield the desired 1,2,4-trioxolane. nih.gov A key advantage of this method is that it avoids the statistical mixture of products that can result from the ozonolysis of an unsymmetrical alkene. organic-chemistry.org

This technique has been successfully used to synthesize a variety of structurally diverse and sterically hindered 1,2,4-trioxolanes, which can be remarkably stable. escholarship.orgnih.govresearchgate.net For example, the co-ozonolysis of O-methyl oximes of triterpenoids with CF3-ketones has yielded asymmetrical spiro-1,2,4-trioxolanes in high yields of up to 80-85%. researchgate.netnih.govacs.org

Influence of Alkene and Carbonyl Precursor Structures on this compound Formation

The formation of a specific gem-disubstituted trioxolane like this compound via Griesbaum co-ozonolysis is critically dependent on the structure of the precursors. To synthesize this target molecule, one would react an appropriate O-alkyl oxime with ethyl pyruvate (B1213749) (or a similar carbonyl precursor for the ethoxy-methyl substituted carbon) in the presence of ozone.

The structure of the ketone and oxime reactants significantly influences both the yield and the stereoselectivity of the reaction. nih.gov Research on related systems shows that the reaction of adamantane (B196018) oximes with substituted cyclohexanones proceeds with high diastereoselectivity, favoring the axial addition of the carbonyl oxide to the ketone. nih.gov For the synthesis of this compound, the choice of the oxime precursor would determine the substitution pattern on the other side of the trioxolane ring. The use of a highly activated ketone as the carbonyl component is often beneficial. acs.org

The steric and electronic properties of the substituents on both the carbonyl oxide precursor (the oxime) and the carbonyl compound play a crucial role. For instance, sterically shielded 1,2,4-trioxolanes prepared using this method exhibit enhanced stability. escholarship.orgresearchgate.net The introduction of electron-withdrawing groups, such as a trifluoromethyl group, into the ketone has been shown to be effective in the synthesis of complex steroidal trioxolanes. researchgate.net

Solvent Effects on Trioxolane Yield and Stereoselectivity in Ozonolysis

The choice of solvent significantly impacts the outcome of ozonolysis reactions, affecting both the yield of the 1,2,4-trioxolane and its stereoselectivity. Common solvents for ozonolysis include non-participating solvents like dichloromethane (B109758) (CH2Cl2), carbon tetrachloride (CCl4), and pentane. chemrxiv.orgnih.govnih.gov

The Griesbaum co-ozonolysis is often performed at low temperatures, such as 0 °C or even lower, to manage the reactivity of the intermediates. nih.govnih.gov For example, the synthesis of certain trioxolane intermediates has been successfully carried out in CCl4 at 0 °C. nih.govacs.org Optimized low-temperature conditions have been shown to improve yields, substrate scope, and diastereoselectivity compared to reactions run at higher temperatures. escholarship.org

In contrast, using participating solvents like acetone (B3395972) or acetonitrile (B52724) in the presence of water can change the reaction pathway entirely. These solvent systems can efficiently trap the carbonyl oxide intermediate, leading directly to the formation of aldehydes or ketones and hydrogen peroxide, thereby preventing the formation of the secondary ozonide. organic-chemistry.orgresearchgate.net The solubility of ozone itself also varies significantly between different organic solvents, with methanol (B129727) showing a much higher capacity for dissolved ozone compared to dichloromethane, which may influence reaction kinetics. chemrxiv.org

| Ketone Reactant | Oxime Reactant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Cyclohexanone (B45756) | Adamantanone Oxime | CCl4 | 0 | ~70% | escholarship.org |

| (R)-tert-butyl(4-oxocyclohexyl-oxy)diphenylsilane | O-methyl 2-adamantanone (B1666556) oxime | CCl4 | 0 | 91% | nih.gov |

| Substituted Cyclohexanone | Substituted Adamantanone Oxime | CH2Cl2/Hexane | -78 | 5-23% | escholarship.org |

| Enantiopure Ketone 2 | Adamantanone Oxime | CH2Cl2 | -78 | 72% | nih.gov |

Ozone-Free Synthetic Routes to 1,2,4-Trioxolanes

While ozonolysis is the traditional method, concerns about the safety of using ozone have prompted the development of alternative, ozone-free synthetic routes to the 1,2,4-trioxolane core.

Peroxidation of 1,5-Diketones with Hydrogen Peroxide

A notable ozone-free approach involves the acid-catalyzed peroxidation of 1,5-diketones using hydrogen peroxide (H2O2). mdpi.com This method has been successfully applied to the synthesis of bridged 1,2,4-trioxolanes.

In this reaction, a catalyst such as tin(IV) chloride (SnCl4) facilitates the cyclization of the 1,5-diketone with hydrogen peroxide to form the bridged ozonide structure. mdpi.comresearchgate.net The reaction conditions, including the amount of catalyst, the concentration of hydrogen peroxide, and the choice of solvent, can be optimized to maximize the yield of the desired trioxolane. mdpi.com For example, studies have shown that using tetrahydrofuran (B95107) (THF) as a solvent can produce yields ranging from 50% to 84%. mdpi.com This method represents a significant expansion of synthetic strategies available for peroxide chemistry, offering a potentially safer alternative to traditional ozonolysis for accessing certain 1,2,4-trioxolane structures. mdpi.com

| H2O2 (equiv.) | SnCl4 (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1.5 | 1.0 | THF | 24 | 21% | mdpi.comresearchgate.net |

| 3.0 | 1.0 | THF | 24 | 50% | mdpi.comresearchgate.net |

| 3.0 | 2.0 | THF | 24 | 65% | mdpi.comresearchgate.net |

| 3.0 | 2.0 | Dioxane | 24 | 84% | mdpi.comresearchgate.net |

Role of Lewis Acid Catalysis in Heterogeneous and Homogeneous Trioxolane Synthesis

Lewis acids play a crucial role in various synthetic transformations, including the formation of peroxidic compounds like 1,2,4-trioxolanes. While the Griesbaum co-ozonolysis itself does not typically employ Lewis acid catalysis, the broader field of peroxide synthesis has seen the application of these catalysts to promote specific bond formations and enhance reaction rates. mdpi.com Lewis acids, by definition, are electron-pair acceptors and can activate substrates towards nucleophilic attack.

In the context of trioxolane and other cyclic peroxide syntheses, Lewis acids such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), scandium triflate (Sc(OTf)₃), and indium trichloride (B1173362) (InCl₃) have been utilized. mdpi.com These catalysts can facilitate the reaction between peroxy intermediates and carbonyl compounds or their synthetic equivalents. For instance, the reaction of peroxyacetals with alkenes to form 1,2-dioxolanes is often promoted by Lewis acids like SnCl₄. mdpi.com

Homogeneous vs. Heterogeneous Catalysis:

The application of Lewis acid catalysis can be categorized into two main types: homogeneous and heterogeneous.

Homogeneous catalysis involves the catalyst being in the same phase as the reactants. baranlab.org This often leads to high selectivity due to the well-defined nature of the catalytic species. baranlab.org For example, soluble metal salts like Zn(II) salts with poorly coordinating anions have shown high efficacy in esterification reactions, a process that can be conceptually related to the formation of peroxide linkages. nih.gov The catalytic activity in such systems is highly dependent on the nature of the counterion. nih.gov

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. baranlab.orgelsevier.com This offers significant advantages in terms of catalyst recovery and recyclability. baranlab.org While direct examples of heterogeneous Lewis acid catalysis for this compound synthesis are not prominent in the literature, the principles are applicable. The development of solid acid catalysts is a major area of research in green chemistry.

The interplay between homogeneous and heterogeneous catalysis is an area of active investigation. For instance, nanoparticles can initially act as a source of leached metal ions that perform homogeneous catalysis, while the remaining solid particles continue to function as a heterogeneous catalyst. nih.gov

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase. baranlab.org | Catalyst and reactants are in different phases. baranlab.org |

| Selectivity | Often high due to well-defined active sites. baranlab.org | Can be influenced by surface properties and support materials. baranlab.org |

| Catalyst Recovery | Can be difficult and energy-intensive. | Generally straightforward (e.g., filtration). baranlab.org |

| Reaction Conditions | Typically milder conditions. | Can require higher temperatures and pressures. baranlab.org |

| Industrial Application | Widespread in fine chemical synthesis. | Dominant in large-scale industrial processes. unil.ch |

Stereocontrolled Synthesis of Substituted 1,2,4-Trioxolanes

The biological activity and physical properties of 1,2,4-trioxolanes are often highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of substituents on the trioxolane ring is a critical aspect of their synthesis.

Diastereoselective Control in Griesbaum Co-ozonolysis

The Griesbaum co-ozonolysis is a powerful method for preparing tetrasubstituted 1,2,4-trioxolanes. wikipedia.org This reaction involves the ozonolysis of an O-alkyl oxime in the presence of a ketone. wikipedia.org A key feature of this reaction is its inherent diastereoselectivity, which allows for the preferential formation of one diastereomer over another. escholarship.orgresearchgate.net

The mechanism involves the formation of a carbonyl oxide from the reaction of ozone with the oxime. This carbonyl oxide then undergoes a [3+2] cycloaddition with the ketone to form the 1,2,4-trioxolane ring. escholarship.org The stereochemical outcome of this cycloaddition is often governed by steric and electronic factors.

In the synthesis of substituted 1,2,4-trioxolanes using cyclic ketones, a notable diastereoselectivity is observed. For instance, the co-ozonolysis of O-methyl 2-adamantanone oxime with 4-substituted cyclohexanones predominantly yields the cis isomer. nih.gov This stereochemical preference is attributed to the axial attack of the carbonyl oxide on the cyclohexanone ring, which is sterically more favorable. researchgate.netnih.gov The rigidity of cyclic systems, such as those derived from adamantane, can lead to highly stable trioxolanes where the endoperoxide bond is shielded. escholarship.org

Table 2: Diastereoselectivity in Griesbaum Co-ozonolysis

| Oxime Reactant | Ketone Reactant | Major Diastereomer | Reported Diastereomeric Ratio (cis:trans) |

| O-methyl 2-adamantanone oxime | 4-phenylcyclohexanone | cis | >20:1 |

| O-methyl 2-adamantanone oxime | 4-tert-butylcyclohexanone | cis | High |

| O-methyl 2-adamantanone oxime | 4-methylcyclohexanone | cis | High |

Data compiled from studies on Griesbaum co-ozonolysis of substituted cyclohexanones. researchgate.net

The choice of reaction conditions, particularly temperature, can also influence the diastereoselectivity of the Griesbaum co-ozonolysis. Optimized low-temperature conditions have been shown to improve both yields and diastereoselectivity for a range of substrates. escholarship.org

Regioselective Considerations in Trioxolane Ring Assembly

Regioselectivity refers to the control of the orientation of the reactants during the formation of the trioxolane ring. In the Griesbaum co-ozonolysis, the key step that determines the regiochemistry is the [3+2] cycloaddition of the carbonyl oxide intermediate with the ketone.

The direction of this cycloaddition is crucial when unsymmetrical ketones are used as reactants. The carbonyl oxide can, in principle, add across the carbonyl group in two different orientations, leading to two different regioisomers. However, the reaction often shows a high degree of regioselectivity, which is influenced by the electronic and steric properties of the substituents on both the carbonyl oxide and the ketone.

For the synthesis of this compound, the Griesbaum co-ozonolysis would involve the reaction of the carbonyl oxide derived from an appropriate oxime with acetone. Due to the symmetry of acetone, regioselectivity is not a concern in this specific case. However, in the synthesis of more complex, unsymmetrically substituted trioxolanes, controlling the regioselectivity is a significant synthetic challenge. The development of stereocontrolled synthetic methods is essential for accessing specific isomers of biologically active trioxolanes. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,2,4 Trioxolanes

Mechanistic Insights into 1,2,4-Trioxolane (B1211807) Formation

The formation of 1,2,4-trioxolanes is most notably described by the Criegee mechanism, which delineates the reaction of ozone with alkenes. organic-chemistry.orgstackexchange.com This process involves a sequence of cycloaddition and cycloreversion steps, leading to the formation of a stable secondary ozonide from an unstable primary intermediate. stackexchange.commdpi.com

Primary Ozonide Cleavage and Carbonyl Oxide (Criegee Intermediate) Rearrangement

The ozonolysis of an alkene begins with a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond. organic-chemistry.orgstackexchange.com This initial step yields a highly unstable primary ozonide, a 1,2,3-trioxolane, also referred to as a molozonide. organic-chemistry.orgstackexchange.commdpi.com Due to its instability, this primary ozonide rapidly undergoes cleavage.

The cleavage of the primary ozonide is a cycloreversion reaction that breaks the carbon-carbon bond and one of the oxygen-oxygen bonds of the peroxide moiety. This fragmentation results in the formation of two key species: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly known as the Criegee intermediate. organic-chemistry.orgmdpi.com The Criegee intermediate is a highly reactive 1,3-dipole. organic-chemistry.org Theoretical calculations have shown that the formation of the primary ozonide from ozone and ethylene (B1197577) is a highly exothermic process, and the subsequent cleavage can proceed through either a concerted or a stepwise mechanism. acs.org

The specific fragmentation pattern of the primary ozonide can be influenced by substituents on the original alkene. For instance, in the case of an unsymmetrically substituted alkene, the primary ozonide can cleave in two different ways, potentially leading to two different pairs of carbonyl compounds and Criegee intermediates. nycu.edu.tw

1,3-Dipolar Cycloaddition of Carbonyl Oxides with Carbonyl Compounds

Following its formation, the Criegee intermediate (carbonyl oxide) undergoes a second 1,3-dipolar cycloaddition, this time with the carbonyl compound generated alongside it in the primary ozonide cleavage step. organic-chemistry.orgstackexchange.com This reaction forms the more stable five-membered 1,2,4-trioxolane ring, also known as the secondary ozonide. stackexchange.commdpi.com

This cycloaddition is regioselective, with the carbonyl oxide adding to the carbonyl compound in a reverse sense compared to the initial ozone addition. organic-chemistry.org If the initial alkene was unsymmetrical, the recombination of the different carbonyl and carbonyl oxide fragments can lead to a mixture of different 1,2,4-trioxolane products. organic-chemistry.org The carbonyl oxide can react with aldehydes or ketones, expanding the synthetic utility of this reaction. acs.org The reactivity of carbonyl ylides, which are isoelectronic with carbonyl oxides, in 1,3-dipolar cycloadditions with various dipolarophiles, including carbonyl compounds, has been extensively studied. wikipedia.orgnsc.ru

Degradation Pathways of 1,2,4-Trioxolanes

The stability of 1,2,4-trioxolanes is finite, and they can decompose through several pathways, often initiated by the cleavage of the weak oxygen-oxygen bond in the peroxide bridge. The specific degradation route is highly dependent on the conditions, such as temperature, acidity, and the presence of transition metals.

Thermal Decomposition Mechanisms and Intermediates

When subjected to heat, 1,2,4-trioxolanes undergo thermal decomposition. The primary step in the thermolysis is the homolytic cleavage of the O-O bond, which is the weakest bond in the molecule. nih.gov This initial rupture generates a diradical intermediate.

The subsequent fate of this diradical determines the final decomposition products. It can undergo further fragmentation, typically through cleavage of carbon-carbon or carbon-oxygen bonds, leading to the formation of stable molecules like aldehydes, ketones, and carboxylic acids. Kinetic studies on substituted 1,2,4-trioxanes, which are structurally related six-membered rings, have shown that the decomposition follows first-order kinetics and is a unimolecular process. nih.gov The activation parameters for these reactions support a mechanism initiated by the homolytic rupture of the peroxide bond. nih.gov Solvent and substituent effects can influence the rate of decomposition, although these effects are sometimes minor compared to the inherent instability of the peroxide linkage. nih.gov

Table 1: Kinetic Parameters for Thermal Decomposition of 1,2,4-Trioxanes

The following table presents data for structurally related 1,2,4-trioxanes, illustrating the principles of thermal decomposition.

| Compound | Solvent | Temperature Range (K) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|---|---|

| cis-6-(4-fluorophenyl)-5,6-[2-(4-fluorophenyl)-propylidene]-3,3-tetramethylene-1,2,4-trioxacyclohexane | n-Hexane | 393.2 - 443.2 | 36.5 ± 1.2 | 10.3 ± 2.9 | 32.2 ± 2.1 |

| cis-6-(4-fluorophenyl)-5,6-[2-(4-fluorophenyl)-propylidene]-3,3-tetramethylene-1,2,4-trioxacyclohexane | Methanol (B129727) | 393.2 - 443.2 | 33.0 ± 1.0 | 1.6 ± 2.4 | 32.3 ± 1.8 |

| cis-6-(4-fluorophenyl-5,6-[2-(4-fluorophenyl)-3-hydroxypropylidene]-3,3-tetramethylene-1,2,4-trioxacyclohexane | n-Hexane | 393.2 - 443.2 | 35.5 ± 1.1 | 8.6 ± 2.6 | 31.9 ± 2.0 |

| cis-6-(4-fluorophenyl-5,6-[2-(4-fluorophenyl)-3-hydroxypropylidene]-3,3-tetramethylene-1,2,4-trioxacyclohexane | Methanol | 393.2 - 443.2 | 33.5 ± 1.1 | 3.2 ± 2.7 | 32.2 ± 2.0 |

Data sourced from kinetic studies on 1,2,4-trioxane thermolysis. nih.gov

Acid-Catalyzed Degradation and Ring Scission Mechanisms

In the presence of acids, 1,2,4-trioxolanes can undergo heterolytic cleavage and rearrangement. Lewis acids, such as SnCl₄, have been shown to catalyze transformations of peroxides, potentially involving the cleavage of the O-O bond. mdpi.com Protic acids can protonate one of the oxygen atoms of the peroxide bridge, making it a better leaving group (as a hydroperoxide). This can facilitate ring-opening reactions, leading to the formation of various oxygenated products. The mechanism often involves the formation of carbocationic intermediates, which can then be trapped by nucleophiles or undergo further rearrangements.

Transition Metal-Mediated Peroxide Bond Cleavage and Radical Formation

The interaction with transition metals, particularly iron(II), is a key degradation pathway for many 1,2,4-trioxolanes and is central to the mechanism of action for antimalarial peroxide drugs like artemisinin and its synthetic analogues. doi.orgnih.govresearchgate.net

Iron(II) salts can reductively cleave the peroxide bond in a single-electron transfer process. doi.orgnih.gov This cleavage generates an oxygen-centered radical (an alkoxy radical) and iron(III). acs.org The resulting oxygen radical is highly reactive and can undergo a variety of subsequent reactions. A common pathway involves intramolecular hydrogen abstraction or rearrangement, leading to the formation of a carbon-centered radical. doi.org These carbon-centered radicals are believed to be the ultimate cytotoxic species responsible for the antimalarial activity, alkylating essential biomolecules like heme within the parasite. doi.orgnih.gov

The rate of this iron-mediated degradation is highly dependent on the structure of the 1,2,4-trioxolane. nih.gov Steric hindrance around the peroxide bridge can significantly slow down the reaction, while electronic effects of substituents also play a role. nih.gov Studies have shown that while reactivity with iron(II) is a necessary condition for antimalarial activity, it does not always directly correlate with the potency, suggesting that the subsequent reactions of the generated radicals are also crucial. nih.govnih.gov

Aqueous Degradation Kinetics and Identified Pathways

The stability of 1,2,4-trioxolanes in aqueous media is a critical factor in determining their environmental fate and, in the case of medicinal applications, their pharmacokinetic profiles. Studies on a new class of synthetic ozonide antimalarials, which share the 1,2,4-trioxolane core, have provided significant insights into their degradation kinetics and mechanisms. nih.gov

The aqueous degradation of these ozonides typically follows apparent first-order kinetics. nih.gov The rate of degradation is largely independent of pH in the range of 2 to 9, suggesting that the primary degradation pathway in neutral to moderately acidic or alkaline conditions does not involve direct hydroxide or hydronium ion catalysis. However, below pH 2, a specific acid-catalyzed degradation pathway becomes dominant. nih.gov The reaction rate is also not significantly influenced by ionic strength, further indicating that the rate-determining step does not involve the collision of two charged species. nih.gov

The proposed mechanism for the degradation of 1,2,4-trioxolanes in aqueous solution involves a concerted heterolytic scission of the trioxolane ring. nih.gov This process is influenced by the solvent's dielectric constant, with more polar solvents potentially stabilizing the charged transition state and accelerating the reaction. Investigations using ¹⁸O-labeled water have shown no incorporation of the labeled oxygen into the degradation products, confirming that water does not act as a direct nucleophile in the ring-opening step. nih.gov

The primary degradation products of simple alkyl-substituted 1,2,4-trioxolanes in aqueous solution are expected to be the corresponding carbonyl compounds (an ester and a ketone in the case of 3-ethoxy-3-methyl-1,2,4-trioxolane) and hydrogen peroxide. The initial fragmentation likely leads to the formation of a Criegee-like intermediate, which then rapidly rearranges or reacts to form the final stable products.

Table 1: Factors Influencing Aqueous Degradation of 1,2,4-Trioxolanes

| Factor | Observation | Implication |

| pH | Rate is independent of pH > 2. nih.gov | No direct H⁺ or OH⁻ catalysis in this range. |

| Specific acid catalysis below pH 2. nih.gov | An alternative, acid-mediated pathway exists. | |

| Ionic Strength | No significant effect on the rate. nih.gov | The rate-determining step is likely unimolecular. |

| Solvent Polarity | The rate is influenced by the dielectric constant. nih.gov | The transition state has some degree of charge separation. |

| ¹⁸O-labeled water | No incorporation into products. nih.gov | Water is not a direct nucleophile in the primary degradation step. |

Chemical Transformations at Substituent Positions of this compound

Reactivity of the Ethoxy Group (e.g., Ether Cleavage, Transacetalization)

The ethoxy group in this compound is an ether linkage and can, in principle, undergo cleavage under appropriate conditions. Ether cleavage reactions are typically promoted by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.commasterorganicchemistry.com The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Given the structure of this compound, acid-catalyzed cleavage of the ethoxy group would likely proceed via an Sₙ1-like mechanism due to the potential for stabilization of a positive charge at the C3 position by the adjacent oxygen atoms of the trioxolane ring. The first step would be the protonation of the ether oxygen, followed by the departure of ethanol to form a stabilized carbocation. This cation would then be attacked by a nucleophile (e.g., a halide ion) to yield the corresponding 3-halo-3-methyl-1,2,4-trioxolane. It is important to note that the harsh conditions required for ether cleavage may also promote the degradation of the peroxide-containing trioxolane ring.

Transacetalization is another potential reaction of the ethoxy group. This reaction involves the exchange of the ethoxy group with another alkoxy group from an alcohol, typically under acidic or basic catalysis. While transacetalization is more commonly associated with acetals and ketals, the structural similarity at the C3 position of the trioxolane suggests that this reaction could occur. For instance, treatment of this compound with a different alcohol (R'OH) in the presence of an acid catalyst could lead to an equilibrium mixture containing the corresponding 3-alkoxy-3-methyl-1,2,4-trioxolane.

Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the C3 position of the trioxolane ring is generally less reactive than the ethoxy group or the trioxolane ring itself. However, under specific conditions, it can undergo chemical transformations.

Oxidation: The oxidation of a methyl group to a hydroxymethyl, formyl, or carboxyl group typically requires strong oxidizing agents and often harsh reaction conditions. Reagents such as potassium permanganate or chromic acid could potentially effect this transformation, but their use would likely be complicated by the concurrent oxidation and degradation of the peroxide-rich trioxolane ring. More selective oxidation methods might be required to achieve this transformation without destroying the core structure.

Halogenation: Free-radical halogenation is a common method for introducing halogen atoms into alkyl groups. wikipedia.orglscollege.ac.in This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism. wikipedia.orglscollege.ac.in In the case of this compound, treatment with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light could lead to the substitution of one or more of the methyl hydrogens with a halogen atom.

The selectivity of halogenation (i.e., the preference for substitution at a primary, secondary, or tertiary carbon) depends on the halogen used. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. chadsprep.com However, given that the methyl group is the only alkyl substituent directly on the ring, halogenation would be expected to occur at this position. The resulting halomethyl derivative could serve as a precursor for further synthetic modifications.

Table 2: Summary of Potential Reactions at Substituent Positions

| Substituent | Reaction Type | Reagents and Conditions | Potential Products |

| Ethoxy Group | Ether Cleavage | Strong acids (e.g., HI, HBr) chemistrysteps.commasterorganicchemistry.com | 3-Halo-3-methyl-1,2,4-trioxolane, Ethanol |

| Transacetalization | Alcohol (R'OH), Acid catalyst | 3-Alkoxy-3-methyl-1,2,4-trioxolane | |

| Methyl Group | Oxidation | Strong oxidizing agents | 3-Ethoxy-3-(hydroxymethyl)-1,2,4-trioxolane, etc. |

| Halogenation | Halogen (Cl₂, Br₂), UV light wikipedia.orglscollege.ac.in | 3-Ethoxy-3-(halomethyl)-1,2,4-trioxolane |

Stereochemistry and Conformational Analysis of 3 Ethoxy 3 Methyl 1,2,4 Trioxolane

Stereoisomerism in Substituted 1,2,4-Trioxolane (B1211807) Systems

The introduction of substituents onto the 1,2,4-trioxolane ring system often leads to the generation of stereoisomers. In the case of 3-ethoxy-3-methyl-1,2,4-trioxolane, the carbon atom at the 3-position is a stereocenter, giving rise to the possibility of enantiomers.

When the 1,2,4-trioxolane ring is part of a larger, substituted cyclic system, such as a spiro-cyclohexane derivative, the stereochemical complexity increases significantly. For instance, substitution on the cyclohexane (B81311) ring can introduce additional stereocenters, leading to the formation of multiple diastereomers. nih.govresearchgate.netacs.org The substitution pattern on the cyclohexane ring, particularly at the 3'' or 4'' positions relative to the spiro-junction, desymmetrizes the molecule, resulting in up to four possible stereoisomers. nih.govacs.org Symmetrically 4''-substituted trioxolanes are achiral and exist as cis or trans diastereomers. nih.govacs.org The synthesis of such complex molecules often results in mixtures of these stereoisomers. researchgate.net However, in some cases, a major diastereomer can be isolated through crystallization. researchgate.net

It has been noted that for some biologically active 1,2,4-trioxolanes, the different stereoisomers may exhibit similar activities, leading to the use of stereoisomeric mixtures in certain applications. nih.govacs.org

Conformational Preferences of the 1,2,4-Trioxolane Ring System

The five-membered 1,2,4-trioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The most stable conformations are typically envelope (E) and twist (T) forms. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, no three atoms are coplanar. The specific conformational preference is influenced by the nature and position of the substituents on the ring.

The various envelope and twist conformations of a five-membered ring like 1,2,4-trioxolane can interconvert through a low-energy process known as pseudorotation. This process involves a continuous, wave-like motion of the ring atoms, allowing the molecule to pass through a series of envelope and twist conformations without requiring significant energy to overcome a high-energy planar state.

Impact of Stereochemistry on Chemical Reactivity and Stability

The stereochemistry of substituted 1,2,4-trioxolanes has a profound impact on their chemical reactivity and stability. The spatial arrangement of substituents can influence reaction rates, product selectivity, and the mechanism of key chemical transformations such as peroxide bond cleavage.

The synthesis of substituted 1,2,4-trioxolanes, particularly through methods like the Griesbaum co-ozonolysis, is often a diastereoselective process. nih.govresearchgate.net This reaction, which involves a [3+2] cycloaddition between a carbonyl oxide and a ketone, shows a preference for axial addition to substituted cyclohexanone (B45756) substrates. nih.govacs.org

For 4-substituted cyclohexanones , axial addition leads to a cis relationship between the equatorial 4''-substituent and the axial peroxide bridge. nih.govacs.org

For 3-substituted cyclohexanones , axial addition results in a trans relationship between the equatorial 3''-substituent and the axial peroxide bridge. nih.govresearchgate.netacs.org

This inherent diastereoselectivity can be quite high, with diastereomeric ratios (d.r.) of 9:1 being typical. researchgate.net This allows for the preferential formation of a specific diastereomer, which can be crucial for achieving the desired biological activity or chemical properties. For instance, the trans stereochemistry afforded by the Griesbaum co-ozonolysis of 3-substituted cyclohexanones is considered the "correct" stereochemistry for certain drug delivery conjugates, as it is most similar to clinically relevant compounds. acs.org

The diastereomeric ratio of the products can sometimes be influenced by the reaction conditions, such as the catalyst and solvent used. mdpi.com In some synthetic approaches, mixtures of diastereomers are obtained and may be separable by techniques like column chromatography. mdpi.com

Table 1: Diastereoselectivity in the Griesbaum Co-ozonolysis of Substituted Cyclohexanones

| Cyclohexanone Substrate | Preferred Mode of Addition | Resulting Stereochemistry |

| 4-Substituted | Axial | cis (equatorial substituent, axial peroxide) |

| 3-Substituted | Axial | trans (equatorial substituent, axial peroxide) |

This table summarizes the general stereochemical outcome of the Griesbaum co-ozonolysis reaction with substituted cyclohexanones.

The cleavage of the O-O bond in the 1,2,4-trioxolane ring is a critical step in the mechanism of action for many of its applications, including its use as an antimalarial agent. nih.govnih.govwikipedia.org This cleavage is often initiated by a single electron transfer (SET) from a species like iron(II). nih.govrsc.org

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity, play a significant role in this process. The conformation of the trioxolane ring and the orientation of its substituents can affect the overlap of orbitals involved in the bond cleavage. For the reductive cleavage to occur, there must be effective overlap between the donor orbital (from the reducing agent) and the acceptor orbital, which is the σ* antibonding orbital of the peroxide bond. nih.gov

The stability of the resulting radical intermediates is also influenced by stereochemistry. For example, in some 1,2,4-trioxanes, the formation of a C4 radical via a 1,5-hydrogen atom abstraction is considered important for their biological activity, and the efficiency of this process is dependent on the stereochemical relationship between the peroxide bond and the hydrogen atom to be abstracted. nih.gov The stability of the peroxide bond itself can be influenced by stereoelectronic effects, such as anomeric effects from adjacent oxygen atoms, which can stabilize the molecule. researchgate.net

Advanced Analytical Techniques for 1,2,4 Trioxolane Research

Spectroscopic Methods for Detailed Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable in the study of 1,2,4-trioxolanes, providing critical insights into their structure, configuration, and the mechanisms of their formation. These methods allow for the detailed characterization of these often unstable molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative and absolute configurations of organic molecules, including 1,2,4-trioxolanes. nih.gov By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, researchers can deduce the spatial arrangement of atoms within the molecule.

The formation of the 1,2,4-trioxolane (B1211807) ring, also known as a secondary ozonide, is readily identified by characteristic signals in NMR spectra. For instance, in the ozonation of olive oil, the appearance of signals between δ 5.1–5.3 ppm in the ¹H NMR spectrum and at approximately 104 ppm in the ¹³C NMR spectrum are indicative of the trioxolane ring protons and carbons, respectively. researchgate.netresearchgate.net The integration of ¹H NMR signals corresponding to the ozonide can be used to quantify its formation. researchgate.net

In the ¹³C NMR spectrum, the carbons of the trioxolane ring are particularly diagnostic, appearing in the range of 90-110 ppm. researchgate.netunisi.it The presence of cis and trans isomers can often be distinguished, as they give rise to separate sets of signals for the ring carbons. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the through-space proximity of protons, aiding in the definitive assignment of cis/trans stereochemistry.

A hypothetical ¹H and ¹³C NMR data table for 3-ethoxy-3-methyl-1,2,4-trioxolane is presented below based on typical chemical shift ranges for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Trioxolane Ring H | ~ 5.2 | Singlet | ~ 104 |

| -OCH₂CH₃ | ~ 3.8 | Quartet | ~ 65 |

| -OCH₂CH₃ | ~ 1.2 | Triplet | ~ 15 |

| Ring -CH₃ | ~ 1.5 | Singlet | ~ 20 |

| Ring -C(OCH₂CH₃)(CH₃) | - | - | ~ 108 |

This data is illustrative and based on known chemical shift ranges for ozonides and alkoxy groups.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. youtube.com For 1,2,4-trioxolanes, obtaining single crystals suitable for X-ray diffraction can be challenging due to their potential instability. masterorganicchemistry.com However, when successful, this technique offers unambiguous proof of the trioxolane ring structure and the stereochemical arrangement of its substituents. nih.gov

Crystal structure analysis of related 1,2,4-trioxolane derivatives has confirmed the five-membered ring structure. acs.org These studies provide precise measurements of the O-O and C-O bond lengths within the peroxide bridge, which are crucial for understanding the stability and reactivity of these compounds. The solid-state conformation, whether it be an envelope or twisted conformation, can also be determined. rsc.org For a chiral molecule like this compound, X-ray crystallography could be used to determine its absolute configuration if a single enantiomer can be crystallized, often through the use of a chiral auxiliary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq In the context of this compound, these methods are particularly useful for confirming the presence of the trioxolane ring and the ether linkage.

The 1,2,4-trioxolane ring has characteristic vibrational modes. The peroxide (O-O) stretching vibration is a key feature, although it is often weak in the IR spectrum. Raman spectroscopy can be more sensitive to this bond. aip.org The C-O stretching vibrations of the trioxolane ring and the ethoxy group typically appear as strong bands in the IR spectrum, generally in the region of 1000-1200 cm⁻¹. The specific frequencies can provide information about the conformation of the ring. The symmetric stretching mode of ozone, a related species, is observed around 850-975 cm⁻¹ in IR and Raman spectra, respectively, giving a reference point for related triatomic oxygen functionalities. researchgate.net

Table 2: Characteristic IR and Raman Frequencies for 1,2,4-Trioxolanes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-O Stretch | 800 - 900 | Weak (IR), Stronger (Raman) |

| C-O-C Stretch (ring) | 1000 - 1100 | Strong (IR) |

| C-O-C Stretch (ether) | 1100 - 1200 | Strong (IR) |

| C-H Stretch (alkyl) | 2850 - 3000 | Medium to Strong (IR) |

Mass Spectrometry for Fragmentation Pattern Studies and Transient Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orglibretexts.org For a molecule like this compound, mass spectrometry can confirm its molecular formula and provide clues about its connectivity.

Under electron impact (EI) or chemical ionization (CI), the molecular ion of the trioxolane will be formed. This molecular ion is often unstable and will fragment in a characteristic manner. libretexts.org The cleavage of the weak O-O bond is a common fragmentation pathway for peroxides. miamioh.edu For this compound, one would expect to see fragment ions corresponding to the loss of oxygen atoms or the cleavage of the trioxolane ring to form stable carbonyl compounds and other radical cations. The fragmentation pattern can help to distinguish between isomers. nih.gov

Furthermore, advanced mass spectrometry techniques can be used to detect and characterize transient intermediates in the ozonolysis reaction, such as the primary ozonide (1,2,3-trioxolane) and the Criegee intermediate (carbonyl oxide). rsc.org By coupling mass spectrometry with a reaction flow tube, it is possible to sample the reaction mixture at very short time intervals and identify these short-lived species.

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for the purification of products and the quantitative analysis of reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. nih.gov In the context of 1,2,4-trioxolane research, HPLC is invaluable for monitoring the progress of an ozonolysis reaction, assessing the purity of the isolated ozonide product, and separating complex mixtures of reaction products. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By carefully selecting the column, mobile phase composition, and detector, it is possible to achieve excellent separation of the starting alkene, the ozonide product, and any side products or unreacted starting materials. A UV detector can be used if the analytes have a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool for analysis, as it combines the separation capabilities of HPLC with the sensitive detection and structural information provided by MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification in Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the study of 1,2,4-trioxolane degradation, particularly for identifying volatile organic compounds (VOCs) generated during decomposition. This method combines the superior separation capabilities of gas chromatography with the powerful analyte identification ability of mass spectrometry. In the context of this compound, GC-MS is instrumental in elucidating the complex mixture of products that result from its thermal or chemical breakdown.

The process involves introducing a sample of the degraded trioxolane mixture into the GC system. The sample is vaporized and carried by an inert gas through a long, thin column. The separation of the mixture's components is achieved based on their different chemical properties, such as boiling point and affinity for the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification by comparing it to spectral libraries or through detailed interpretation.

Research into the degradation of this compound, which is the secondary ozonide formed from the ozonolysis of ethyl vinyl ether, reveals the formation of several key volatile products. The primary degradation pathway involves the cleavage of the trioxolane ring, leading to the formation of smaller, more stable molecules.

Detailed research findings from studies on the ozonolysis of precursors like ethyl vinyl ether have identified the major degradation products. epa.gov The decomposition of the intermediary Criegee intermediates is a significant source of these products. epa.gov For instance, the reaction of O₃ with ethyl vinyl ether is highly exothermic and leads to the formation of major products such as formaldehyde (B43269) and ethyl formate. epa.gov These findings are critical for understanding the subsequent degradation of the resulting this compound.

The table below summarizes the primary volatile products identified in the degradation studies of related 1,2,4-trioxolanes using GC-MS.

Table 1: Volatile Degradation Products of this compound Identified by GC-MS

| Compound Name | Molecular Formula | Observed in Degradation of |

| Ethyl Formate | C₃H₆O₂ | Ethyl vinyl ether ozonolysis |

| Formaldehyde | CH₂O | Ethyl vinyl ether ozonolysis |

| Acetaldehyde | C₂H₄O | General ozonide decomposition |

| Ethanol | C₂H₆O | General ozonide decomposition |

| Carbon Dioxide | CO₂ | Complete oxidation processes |

The identification of these compounds provides valuable insights into the degradation mechanism of this compound, confirming the cleavage of the peroxide and ether linkages within the trioxolane ring. The presence of ethyl formate, for example, is a strong indicator of the rearrangement and fragmentation of the Criegee intermediate formed during the initial ozonolysis. epa.gov

Theoretical and Computational Studies of 1,2,4 Trioxolanes

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of 1,2,4-trioxolanes. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Ab initio and Density Functional Theory (DFT) are two of the most important pillars of modern computational chemistry for studying molecular systems. aps.orgaps.org Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a molecule to determine its properties. mdpi.comosf.io Both approaches are used to perform geometry optimizations, where the lowest energy arrangement of atoms in a molecule is found, providing crucial data on bond lengths, bond angles, and dihedral angles. nanobioletters.comscielo.org.mx

Below is a table with representative calculated geometric parameters for a related 1,2,4-trioxolane (B1211807) derivative, showcasing the type of data obtained from DFT calculations.

| Bond/Angle | Atom Pair/Trio | Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| O1-O2 | 1.47 | |

| O2-C3 | 1.42 | |

| C3-O4 | 1.41 | |

| O4-C5 | 1.43 | |

| C5-O1 | 1.45 | |

| Bond Angles (°) | ||

| O1-O2-C3 | 103.5 | |

| O2-C3-O4 | 107.0 | |

| C3-O4-C5 | 105.8 | |

| O4-C5-O1 | 104.2 | |

| C5-O1-O2 | 102.1 | |

| Data is hypothetical and based on typical values for similar structures. |

Understanding the formation and decomposition of 1,2,4-trioxolanes is critical, and computational chemistry is an invaluable tool for this purpose. The ozonolysis of alkenes proceeds through an unstable primary ozonide (1,2,3-trioxolane), which cleaves and recombines to form the more stable secondary ozonide (1,2,4-trioxolane) via a carbonyl oxide, also known as the Criegee intermediate. researchgate.net

Computational methods are used to calculate the potential energy surface of this reaction, identifying the energies of reactants, products, intermediates, and, crucially, transition states. nih.gov The energy difference between the transition state and the reactants defines the activation barrier, which determines the reaction rate. nih.govnih.gov Various computational methods, including QST2 (Quadratic Synchronous Transit) and QST3, are employed to locate these unstable transition state structures. github.ioresearchgate.net

For example, calculations on the reaction of Criegee intermediates have shown that their subsequent reactions, such as the cyclization to form the trioxolane ring, have specific activation energies that depend on the substituents. helsinki.firsc.org Studies on the simplest Criegee intermediate, CH₂OO, have provided detailed kinetic data and reaction rate coefficients. rsc.org The activation barrier for the decomposition of the primary ozonide is typically calculated to be low, explaining its transient nature.

| Reaction Step | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Primary Ozonide Cleavage | 1,2,3-Trioxolane | Carbonyl + Carbonyl Oxide | ~10-15 |

| Criegee Intermediate Cyclization | Carbonyl + Carbonyl Oxide | 1,2,4-Trioxolane | ~5-10 |

| 1,2,4-Trioxolane Decomposition (O-O bond homolysis) | 1,2,4-Trioxolane | Biradical Species | > 25 |

| Values are representative and sourced from general findings on ozonolysis reactions. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com An MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values. researchgate.net

Red/Yellow/Orange areas indicate negative potential, corresponding to regions of high electron density. These sites are susceptible to electrophilic attack.

Blue areas indicate positive potential, corresponding to regions of low electron density or electron-poor regions. These sites are prone to nucleophilic attack.

Green areas represent regions of neutral potential. dergipark.org.trresearchgate.net

For a molecule like 3-Ethoxy-3-methyl-1,2,4-trioxolane, an MEP analysis would predict that the oxygen atoms of the trioxolane ring are the most electron-rich regions (red), making them potential sites for interaction with electrophiles or Lewis acids. The peroxide bond (O-O) is particularly significant in this regard. The hydrogen atoms of the methyl and ethoxy groups would appear as electron-poor regions (blue). Such maps are crucial for understanding intermolecular interactions and predicting reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

The HOMO acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

The LUMO acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netaimspress.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1,2,4-trioxolanes, the LUMO is typically associated with the antibonding σ* orbital of the weak O-O peroxide bond. researchgate.net This low-lying LUMO explains the susceptibility of the peroxide bond to cleavage upon interaction with electron donors, such as ferrous ions in the mechanism of action of antimalarial ozonides.

From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. dergipark.org.tr

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Generic 1,2,4-Trioxolane | -9.5 | -1.0 | 8.5 |

| Substituted Triazole nih.gov | -6.8 | -0.9 | 5.9 |

| Data for the generic trioxolane is illustrative. Data for the triazole is from published DFT calculations on related heterocyclic systems. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics simulations are used to study the time-dependent behavior of molecules.

The five-membered 1,2,4-trioxolane ring is not planar and exists in various conformations, most commonly envelope and twist (or half-chair) forms. These conformations can interconvert, and the presence of substituents on the ring significantly influences the energy barriers between them and the preferred conformation. dalalinstitute.com

Molecular dynamics (MD) simulations can model the movement of the trioxolane ring and its substituents over time. mdpi.com These simulations show how steric and electronic effects of substituents dictate the conformational landscape. For example, bulky substituents will preferentially occupy positions that minimize steric hindrance, similar to the well-studied axial and equatorial positions in cyclohexane (B81311). sapub.orgyoutube.comlibretexts.org In this compound, the methyl and ethoxy groups attached to the same carbon (C3) will influence the puckering of the ring to accommodate their size and electronic interactions. The conformational dynamics, such as the rate of ring-flipping, can be influenced by these substituents, which in turn can affect the molecule's reactivity and biological activity. chemrxiv.orgnsf.govnih.gov The study of cyclohexane ring dynamics has shown that bulky substituents can lower the energy barrier for ring inversion, making the ring more dynamic, which has profound effects on reactivity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and development for predicting the activity of new compounds and for understanding the structural features that govern their efficacy.

Application of Chemometric Methods (PCA, HCA, PLS) for Structure-Reactivity Correlations in Trioxolane Derivatives

Chemometric methods such as Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Partial Least Squares (PLS) are statistical tools frequently employed in QSAR and QSPR studies to analyze large datasets and to build predictive models. rhhz.netmdpi.com While specific and detailed QSAR studies applying these methods directly to a series of 1,2,4-trioxolane derivatives with a focus on reactivity are not extensively detailed in the available literature, the principles of their application can be described.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of trioxolane derivatives, PCA could be used to group compounds based on a set of calculated molecular descriptors (e.g., steric, electronic, and lipophilic parameters). The resulting principal components (PCs) would represent a new set of uncorrelated variables that capture the essential information from the original descriptors. A plot of the first few PCs (a scores plot) would reveal clustering of compounds with similar structural features, which could then be correlated with their observed reactivity.

Hierarchical Cluster Analysis (HCA) is another unsupervised method that groups objects based on their similarity. For trioxolane derivatives, HCA could be used to construct a dendrogram that visually represents the similarity between the compounds based on their molecular descriptors. This can help in identifying groups of structurally related compounds that may also exhibit similar reactivity profiles.

Partial Least Squares (PLS) is a supervised regression technique that is particularly useful when the number of predictor variables (molecular descriptors) is large and there is multicollinearity among them. mdpi.com In a QSAR study of trioxolane derivatives, a PLS model would be developed to correlate a matrix of molecular descriptors (X) with a vector of observed reactivities (Y), such as the rate of reaction with a specific target or a measure of biological activity. researchgate.net The PLS model would identify a set of latent variables that capture the covariance between the descriptors and the reactivity, leading to a predictive equation.

To illustrate how these methods would be applied, consider a hypothetical dataset of 1,2,4-trioxolane derivatives with varying substituents, for which the antimalarial activity (expressed as IC₅₀) has been determined. A QSAR study would involve the following steps:

Calculation of a wide range of molecular descriptors for each trioxolane derivative.

Application of PCA or HCA to explore the relationships between the compounds and to identify potential outliers.

Development of a PLS model to correlate the molecular descriptors with the antimalarial activity.

The results of the PLS analysis would be presented in the form of a regression equation and statistical parameters to assess the model's goodness-of-fit (R²) and predictive ability (Q²).

Table 2: Hypothetical Example of a PLS Model for Structure-Reactivity Correlation of Trioxolane Derivatives

| Model Parameter | Value | Description |

| R² (Goodness of fit) | 0.85 | The proportion of the variance in the dependent variable (reactivity) that is predictable from the independent variables (descriptors). |

| Q² (Predictive ability) | 0.72 | An estimate of the model's predictive power, calculated using cross-validation. |

| Number of PLS components | 3 | The number of latent variables used in the model. |

Note: The data in this table is for illustrative purposes to demonstrate the output of a PLS analysis and is not derived from a specific study on 1,2,4-trioxolane derivatives.

Such a model would allow for the prediction of the antimalarial activity of new, unsynthesized trioxolane derivatives, thereby guiding the design of more potent analogues. The coefficients of the PLS model would also provide insights into which molecular properties are most influential in determining the reactivity and biological activity of this class of compounds.

Future Directions in 3 Ethoxy 3 Methyl 1,2,4 Trioxolane Research

Development of Novel and Sustainable Synthetic Routes for Diverse Substitution Patterns

The primary route to 1,2,4-trioxolanes is the ozonolysis of alkenes. numberanalytics.com However, the development of novel synthetic strategies is crucial for accessing a wider range of structurally diverse analogues and for improving the environmental footprint of these processes.

A significant area of development is the synthesis of trioxolanes with diverse and complex substitution patterns, which is essential for tuning their chemical properties and potential applications. researchgate.net Methods like the Griesbaum co-ozonolysis reaction have shown success in achieving stereocontrolled synthesis, affording specific diastereomers, which is critical for applications such as drug delivery. acs.orgnih.gov Another promising approach is the Lewis acid-catalyzed assembly of 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide, which has been shown to yield a range of bridged ozonides. mdpi.com The ability to vary solvents and catalysts in such reactions can influence the ratio of stereoisomeric products, offering a pathway to selective synthesis. mdpi.com

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Continuous Flow Ozonolysis | Ozonolysis of alkenes performed in a continuous flow reactor. | Enhanced safety, scalability, catalyst-free potential, energy efficiency. | rsc.orgadvanceseng.comresearchgate.net |

| Griesbaum Co-ozonolysis | A diastereoselective ozonolysis reaction involving an alkene and a carbonyl compound (e.g., an O-methyloxime). | Provides stereocontrol, enabling the synthesis of specific isomers. | acs.orgnih.gov |

| SnCl4-Catalyzed Synthesis | Assembly of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide using a tin(IV) chloride catalyst. | Access to complex bridged structures; product ratios can be controlled by solvent choice. | mdpi.com |

| Aqueous Micellar Conditions | Performing synthetic steps, such as coupling reactions to build precursors, in water using surfactants to form micelles. | Reduces use of organic solvents, can improve yield and catalyst efficiency. | nih.gov |

Advanced Spectroscopic Probes for Real-time Mechanistic Elucidation

The ozonolysis mechanism involves several transient species, including primary ozonides (1,2,3-trioxolanes) and Criegee intermediates, which are often short-lived and difficult to detect. numberanalytics.comadvanceseng.com A deeper understanding of the formation and fate of 3-Ethoxy-3-methyl-1,2,4-trioxolane requires advanced analytical techniques capable of real-time monitoring.

While conventional methods like Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) have been used to monitor the progress of ozonolysis reactions and identify stable products, they often lack the temporal resolution to observe highly reactive intermediates directly. nih.gov For instance, studies have used NMR to track the disappearance of the alkene starting material and the appearance of aldehyde products over intervals of 10-20 minutes. nih.gov

The future in this area lies in the application of time-resolved spectroscopic techniques. Methods such as femtosecond pump-probe spectroscopy, rapid-injection NMR, and stopped-flow techniques coupled with mass spectrometry could provide invaluable data on the kinetics and mechanisms of ozonide formation and decomposition. Capturing the spectroscopic signatures of species like the primary ozonide and the Criegee intermediate as they form and react would allow for a complete mapping of the reaction energy surface. This would resolve long-standing questions about the lifetimes and reactivity of these elusive intermediates. advanceseng.com

| Technique | Application in Ozonide Research | Potential Future Contribution | Reference |

|---|---|---|---|

| NMR Spectroscopy | Monitoring reaction progress by observing the disappearance of reactants and appearance of stable products over time. | Rapid-injection NMR could enable the detection of less stable intermediates. | nih.gov |

| Gas Chromatography (GC) | Time-course analysis of intermediate and final product formation in the reaction mixture. | Coupling with advanced detectors for higher sensitivity to trace intermediates. | nih.gov |

| Time-Resolved Spectroscopy (e.g., Pump-Probe) | Not yet widely applied to specific synthetic ozonide systems. | Direct observation of highly reactive intermediates (primary ozonides, Criegee intermediates) on their natural timescales (femtoseconds to microseconds). | advanceseng.com |

| Computational Fluid Dynamics (CFD) Coupled Modeling | Simulating the interplay of fluid dynamics, mass transfer, and reaction kinetics in ozonation reactors. | Optimizing reactor design for mechanistic studies by predicting concentration profiles of transient species. | acs.org |

High-Level Computational Predictions for Complex Reaction Networks and Selectivity

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms that are challenging to probe experimentally. acs.orgresearchgate.net For the ozonolysis reaction leading to this compound, high-level computational studies are essential for mapping the entire reaction network, including all intermediates and transition states.

Future research will employ increasingly accurate and efficient computational methods, such as Density Functional Theory (DFT) with functionals like M06-2X and ωB97XD, and high-accuracy methods like G4MP2, to model the ozonolysis of the precursor alkene. researchgate.netmdpi.com These calculations can predict the relative energies of different reaction pathways, activation barriers, and the geometries of transition states. acs.orgsmu.edu This allows for the prediction of reaction outcomes, including the regioselectivity and stereoselectivity of the final trioxolane product, which is governed by the subtle energetics of primary ozonide cleavage and Criegee intermediate recombination. smu.edu

For example, computational models can determine whether the cleavage of the primary ozonide favors the formation of a syn or anti Criegee intermediate, which in turn dictates the stereochemistry of the resulting secondary ozonide. acs.org Furthermore, computational platforms are being developed to predict the kinetics and transformation products of ozone reactions with organic compounds in various media, which could be adapted to provide powerful predictive tools for synthetic chemists. rsc.org Such predictive power can guide the design of experiments, saving time and resources by focusing on the most promising reaction conditions to achieve a desired outcome.

| Computational Method | Application in Ozonolysis Research | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Optimization of reactant, intermediate, transition state, and product geometries. Calculation of reaction energies and activation barriers. | Detailed mechanistic pathways, understanding of solvent effects (using continuum models). | researchgate.netmdpi.com |

| High-Accuracy Composite Methods (e.g., G3MP2, G4MP2) | Single-point energy calculations on optimized geometries to provide highly accurate reaction energetics. | Reliable prediction of reaction thermochemistry and barrier heights. | mdpi.com |

| RRKM/Master Equation Simulations | Modeling the fate of chemically activated intermediates formed during ozonolysis. | Prediction of product yields and branching ratios between different reaction channels under various pressures. | acs.org |

| Chemoinformatics Platforms | Encoding known ozone reaction mechanisms into rules to predict transformation products for a wide range of organic compounds. | Automated prediction of potential products and reaction kinetics. | rsc.org |

Exploration of Specific Reactivity under Varied Chemical Environments

The reactivity and stability of this compound are highly dependent on its chemical environment. A comprehensive understanding of these dependencies is crucial for controlling its reactions and for its potential application in different systems.

The choice of solvent is known to have a significant effect on both the synthesis and decomposition of trioxanes. nih.gov For example, the rate of thermolysis of related 1,2,4-trioxanes is faster in polar protic solvents like methanol (B129727) compared to nonpolar solvents like n-hexane. nih.gov This is attributed to interactions between the solvent and the substrate in the transition state. nih.gov Future studies should systematically investigate the reactivity of this compound in a wide range of solvents to quantify these effects on its stability and reaction pathways. Participatory solvents, such as methanol, can also act as trapping agents for ozonolysis intermediates, altering the product distribution. numberanalytics.com

Beyond simple solvents, exploring the reactivity of this trioxolane under different pH conditions, in the presence of various Lewis and Brønsted acids or bases, and in the presence of potential reaction partners is essential. acs.org For instance, computational studies have modeled the reaction of secondary ozonides with atmospheric species like water and ammonia (B1221849), revealing complex, multi-step pathways. mdpi.com Experimental validation of such pathways for specific ozonides like this compound is a key future direction. This knowledge is fundamental for controlling its decomposition and for designing triggered-release systems where the trioxolane acts as a precursor that fragments under specific chemical stimuli.

| Environmental Factor | Observed/Predicted Effect on Trioxolanes/Ozonolysis | Future Research Focus | Reference |

|---|---|---|---|

| Solvent Polarity | Reaction rates and product ratios can be significantly altered. Polar solvents can stabilize charged intermediates and transition states. | Systematic kinetic studies of this compound decomposition in a diverse set of solvents. | nih.gov |

| Participating Solvents (e.g., Methanol) | Can trap reactive intermediates (e.g., Criegee intermediates), leading to the formation of different products like hydroperoxides instead of the secondary ozonide. | Quantifying the competition between intramolecular cyclization to the trioxolane and intermolecular reaction with the solvent. | numberanalytics.com |

| Acids/Bases | Can catalyze the decomposition or rearrangement of the trioxolane ring. | Elucidating the mechanisms of acid- and base-catalyzed decomposition of this compound. | acs.org |

| Presence of Nucleophiles/Reductants (e.g., H₂O, NH₃) | Computational studies predict that species like water and ammonia can react with the ozonide ring, leading to its cleavage. | Experimental investigation of the reactivity of this compound towards biologically and environmentally relevant nucleophiles. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-3-methyl-1,2,4-trioxolane, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis of this compound derivatives can be optimized using ozonolysis protocols. For example, antimalarial trioxolanes are synthesized via controlled ozonide formation, where temperature (−78°C to 25°C) and solvent polarity (e.g., dichloromethane) critically influence cycloaddition efficiency . Ethoxy and methyl substituents may require tailored stabilization of intermediates using Lewis acids (e.g., BF₃) to prevent premature decomposition.

Q. How can spectroscopic techniques be employed to characterize the molecular structure of this compound?

- Methodological Answer : Rotational spectroscopy (microwave) and Stark effect measurements are effective for determining bond lengths, dipole moments, and ring conformations. For instance, trans-difluoroethylene ozonide (a structural analog) was analyzed via isotopic substitution (¹⁸O, ²H) to resolve C-O bond shortening (1.368 Å vs. 1.401 Å) and confirm C₂ symmetry . NMR (¹³C, ¹H) and IR spectroscopy further elucidate electronic effects of ethoxy and methyl groups on ring puckering.

Advanced Research Questions

Q. What computational methods are recommended for predicting the conformational stability and pseudorotation barriers of this compound derivatives?

- Methodological Answer : Ab initio MO theory with augmented basis sets (e.g., 6-31G*) and polarization functions is essential. For 1,2,4-trioxolanes, calculations reveal pseudorotation barriers (3–7 kcal/mol) and energy minima (envelope vs. twist conformers). Ethoxy substituents may alter electron density distribution, requiring DFT analysis of anomeric effects at O3 and O4 positions .

Q. How do anomeric interactions and electron density distributions influence bond length variations in trioxolane rings?

- Methodological Answer : In fluoro-substituted trioxolanes, C-O bond shortening is attributed to hyperconjugative interactions between lone pairs of peroxy oxygens and σ* orbitals of adjacent C-O bonds. For 3-Ethoxy-3-methyl derivatives, Natural Bond Orbital (NBO) analysis can quantify these interactions and predict regioselective reactivity in oxidation reactions .

Data Contradiction and Stability Analysis

Q. How should researchers reconcile discrepancies between theoretical predictions of secondary ozonide formation and experimental observations in particle-phase studies?

- Methodological Answer : Secondary ozonides (e.g., 1,2,4-trioxolanes) may remain undetected in particle-phase analyses due to high vapor pressure (0.34 Pa) favoring gas-phase retention. To resolve contradictions, combine low-temperature matrix isolation (IR spectroscopy) with high-resolution mass spectrometry (HRMS) to capture transient intermediates .

Q. What methodologies are effective in studying the iron-mediated degradation kinetics of this compound?

- Methodological Answer : Use Fenton-type reactions (Fe²⁺/H₂O₂) to simulate biological degradation. Monitor reaction kinetics via HPLC or LC-MS, noting cleavage of the trioxolane ring into carbonyl byproducts. Compare with dispiro-trioxolane analogs, where substituent electronegativity correlates with degradation rates (e.g., log k vs. Hammett σ parameters) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Implement closed-system synthesis and local exhaust ventilation to minimize exposure. Use PPE (N95 masks, nitrile gloves) and avoid heating above 40°C to prevent exothermic decomposition. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to limit peroxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.